molecular formula C14H9ClO3 B6396799 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% CAS No. 1261901-14-7

5-Chloro-3-(2-formylphenyl)benzoic acid, 95%

Cat. No. B6396799
CAS RN: 1261901-14-7
M. Wt: 260.67 g/mol
InChI Key: RCFFHYGHHRSCJA-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-formylphenyl)benzoic acid (5C3FPA) is a compound that has been studied extensively due to its unique properties and potential applications in scientific research. It is a molecule with a molecular weight of 219.55 g/mol and a melting point of 118.5°C. 5C3FPA is a white crystalline solid that can be synthesized in a laboratory setting and is used in a variety of scientific experiments.

Scientific Research Applications

5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a precursor for other compounds. It has also been used as a substrate for enzyme reactions and as a ligand in coordination chemistry. In addition, 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has been used as a fluorescent probe for the detection of metal ions and as a fluorescent marker for cell imaging.

Mechanism of Action

5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has a unique mechanism of action that is dependent on its structure. The compound contains a chloro group and a formyl group, which are both electron-withdrawing groups. This makes the compound electron-deficient, which allows it to act as a Lewis acid and react with a variety of electron-rich molecules. The compound can also act as a nucleophile and can react with electrophiles, such as carbonyl compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% have not been studied extensively. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a reduction in inflammation and pain. In addition, 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to using 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is sensitive to light and should be stored in a dark container.

Future Directions

There are several potential future directions for research involving 5-Chloro-3-(2-formylphenyl)benzoic acid, 95%. One possible direction is to further explore the biochemical and physiological effects of the compound. Studies could be conducted to determine the effects of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% on other enzymes and neurotransmitters, as well as its effects on other physiological processes. Another potential direction is to explore the potential applications of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% in drug development. Studies could be conducted to determine the efficacy of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% as a drug, as well as its potential side effects. Finally, further research could be conducted to explore the potential of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% as a fluorescent probe for the detection of other molecules.

Synthesis Methods

The synthesis of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% involves the reaction of 4-chlorobenzaldehyde and 2-formylphenol in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or isopropanol, and the product is isolated by recrystallization. The yield of the reaction can be improved by the addition of a phase transfer catalyst such as tetrabutylammonium bromide.

properties

IUPAC Name

3-chloro-5-(2-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFFHYGHHRSCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688856
Record name 5-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-14-7
Record name 5-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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